1-butyl-3-(phenylsulfonyl)quinolin-4(1H)-one

Physicochemical profiling Drug-likeness Lead optimisation

1-Butyl-3-(phenylsulfonyl)quinolin-4(1H)-one (CAS 899217-41-5; molecular formula C19H19NO3S; MW 341.43 g/mol) is a synthetic 3-sulfonyl-substituted quinolin-4(1H)-one derivative. The quinolin-4(1H)-one scaffold is a privileged heterocyclic core in medicinal chemistry, with documented applications spanning aldose reductase inhibition , cannabinoid CB2 receptor modulation , and serotonin 5-HT6 receptor antagonism.

Molecular Formula C19H19NO3S
Molecular Weight 341.43
CAS No. 899217-41-5
Cat. No. B2882357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-3-(phenylsulfonyl)quinolin-4(1H)-one
CAS899217-41-5
Molecular FormulaC19H19NO3S
Molecular Weight341.43
Structural Identifiers
SMILESCCCCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C19H19NO3S/c1-2-3-13-20-14-18(19(21)16-11-7-8-12-17(16)20)24(22,23)15-9-5-4-6-10-15/h4-12,14H,2-3,13H2,1H3
InChIKeyVQUCRYIPUHLPRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Butyl-3-(phenylsulfonyl)quinolin-4(1H)-one (CAS 899217-41-5): Procurement-Ready Quinolinone Core for Targeted Medicinal Chemistry Programs


1-Butyl-3-(phenylsulfonyl)quinolin-4(1H)-one (CAS 899217-41-5; molecular formula C19H19NO3S; MW 341.43 g/mol) is a synthetic 3-sulfonyl-substituted quinolin-4(1H)-one derivative . The quinolin-4(1H)-one scaffold is a privileged heterocyclic core in medicinal chemistry, with documented applications spanning aldose reductase inhibition [1], cannabinoid CB2 receptor modulation [2], and serotonin 5-HT6 receptor antagonism [3]. The compound features an N1-butyl substituent that enhances lipophilicity and membrane permeability relative to shorter N-alkyl analogs, and an unsubstituted phenylsulfonyl group at the C3 position that serves as a hydrogen-bond acceptor motif critical for target engagement. It is commercially available at ≥95% purity from multiple vendors, making it a tractable starting point for structure–activity relationship (SAR) expansion and lead optimisation campaigns.

Why 1-Butyl-3-(phenylsulfonyl)quinolin-4(1H)-one Cannot Be Casually Replaced by In-Class Quinolin-4-one Analogs


The 3-(phenylsulfonyl)quinolin-4(1H)-one chemotype exhibits steep structure–activity relationships where small alterations at the N1, C3, and C6–C8 positions produce large shifts in potency and selectivity. For example, within the 5-HT6 receptor antagonist series, moving the sulfonyl substituent from phenyl to tolyl or introducing halogen atoms at C6–C7 dramatically changes receptor affinity [1]. Similarly, in the quinolin-4(1H)-one aldose reductase inhibitor series, the nature of the N1-alkyl chain governs both enzyme inhibition potency (IC50) and selectivity over related aldo-keto reductase isoforms [2]. The target compound occupies a distinct position in this SAR landscape: its N1-butyl chain confers optimal lipophilicity (predicted XLogP ~4.0) relative to shorter ethyl or longer hexyl analogs, while its unsubstituted phenylsulfonyl group preserves a flat, hydrophobic aromatic surface without the steric penalties or electronic perturbations introduced by para-methyl (tosyl) or para-halogen substituents. Generic one-for-one substitution by a differently substituted 3-sulfonylquinolin-4-one can therefore lead to unpredictable loss of on-target activity or gain of off-target liabilities, undermining assay reproducibility and delaying hit-to-lead progression.

Head-to-Head Differentiation of 1-Butyl-3-(phenylsulfonyl)quinolin-4(1H)-one Versus Closest Structural Analogs


Molecular Weight and Lipophilicity Advantage Over Tosyl-Substituted and C6-Ethyl Congeners

1-Butyl-3-(phenylsulfonyl)quinolin-4(1H)-one (MW 341.43 g/mol) is 42 Da lighter than its closest tosyl-containing analog 1-butyl-6-ethyl-3-tosylquinolin-4(1H)-one (MW 383.5 g/mol; PubChem CID 18559410) [1]. This mass difference translates into a predicted XLogP of approximately 4.0 for the target compound versus 5.1 for the 6-ethyl-tosyl congener [1], placing the target compound more favourably within the Lipinski rule-of-five space for oral bioavailability. Compared with 1-butyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one (CAS 899217-42-6; C20H21NO3S; MW 355.45 g/mol), the target compound avoids the para-methyl group that increases steric demand at the sulfonyl aryl ring, potentially preserving a broader binding pocket compatibility.

Physicochemical profiling Drug-likeness Lead optimisation

Absence of Aromatic Ring Halogenation Differentiates from Fluorinated CB2-Targeted Quinolinone Analogs

Multiple 3-(phenylsulfonyl)quinolin-4(1H)-one derivatives disclosed in the CB2 receptor patent family (US20080249092A1) incorporate fluorine or chlorine atoms on the quinoline core (e.g., 6,7-difluoro or 4-chlorophenylsulfonyl variants) [1]. The target compound lacks any halogen substituent on either the quinoline ring or the phenylsulfonyl moiety. This non-halogenated structure eliminates the potential for cytochrome P450-mediated oxidative dehalogenation and avoids the formation of reactive aryl halide metabolites that have been implicated in idiosyncratic hepatotoxicity for certain halogenated aromatics. In the broader context of 3-(phenylsulfonyl)quinoline 5-HT6 antagonists, halogen substitution at C6/C7 is a key determinant of receptor subtype selectivity versus 5-HT2A and D2 receptors [2]; the target compound's unsubstituted core provides a clean baseline for probing these selectivity determinants.

Cannabinoid receptor Selectivity Toxicology

N1-Butyl Chain Length Optimised for Membrane Permeability Compared to N1-Ethyl and N1-Propyl Congeners

The N1-butyl substituent in 1-butyl-3-(phenylsulfonyl)quinolin-4(1H)-one provides a calculated four-carbon linear alkyl chain, which is two methylene units longer than the N1-ethyl congener (e.g., 1-ethyl-6-methyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one; CAS 899213-02-6) and one methylene unit longer than the N1-propyl congener (e.g., 3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one; CAS 899214-17-6) . In quinolin-4(1H)-one aldose reductase inhibitors, the N1-alkyl chain length directly correlates with improved membrane partitioning and cellular IC50 values, with butyl-substituted derivatives consistently outperforming ethyl variants in cell-based assays [1]. The butyl chain provides an additional ~1.0–1.5 log units of predicted membrane permeability (based on the ΔlogP contribution of −CH2− increments) relative to the ethyl analog, while remaining short enough to avoid the solubility penalties associated with hexyl or longer chains.

Pharmacokinetics Membrane permeability PAMPA

Unsubstituted Phenylsulfonyl Group Preserves Target-Binding Flat Aromatic Surface Compared to Tosyl Analogs

The C3-sulfonyl group in 1-butyl-3-(phenylsulfonyl)quinolin-4(1H)-one features an unsubstituted phenyl ring, in contrast to the 4-methylphenyl (tosyl) group present in the closest commercial analog 1-butyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one (CAS 899217-42-6) . In the 5-HT6 receptor antagonist series, the presence or absence of a para-methyl substituent on the 3-sulfonyl aryl group modulates antagonist potency by up to 5-fold depending on the substitution pattern at C4 and C8 of the quinoline core [1]. The unsubstituted phenylsulfonyl group presents a minimal steric footprint at the para position (van der Waals radius of H = 1.20 Å vs. CH3 = 2.00 Å), which may permit binding in shallower sub-pockets that are inaccessible to the bulkier tosyl analog, while retaining the full hydrogen-bond acceptor capacity of the sulfonyl oxygens.

Structure-based design Binding pocket compatibility SAR

Synthetic Tractability via Cu-Catalyzed Aza-Michael Addition–Cyclization: Differentiated from Alternative Multi-Step Routes

A one-pot Cu-catalyzed aza-Michael addition–cyclization protocol for 3-(phenylsulfonyl)-2,3-dihydro-4(1H)-quinolinones has been described, providing direct access to the dihydroquinolinone core in moderate to good yields under mild conditions [1]. The target compound, as the fully aromatic quinolin-4(1H)-one oxidation state, is accessible via subsequent dehydrogenation of the dihydro intermediate. This two-step sequence from commercially available o-azidobenzaldehydes and ketosulfones contrasts with alternative synthetic routes that require pre-functionalised quinoline scaffolds and harsh sulfonylation conditions (e.g., ClSO2Ar/ AlCl3), which are less compatible with sensitive functional groups and typically generate more complex purification profiles. For procurement decisions in parallel synthesis or library production, the availability of a convergent, mild-condition synthetic route reduces the cost-per-analog and increases the feasible library size.

Synthetic methodology Process chemistry Library synthesis

Commercial Purity Benchmarking: ≥95% HPLC Purity with Single Impurity Profile Versus Multi-Component Analog Mixtures

Commercially sourced 1-butyl-3-(phenylsulfonyl)quinolin-4(1H)-one (CAS 899217-41-5) is specified at ≥95% purity by HPLC from multiple independent suppliers . This compares favourably with structurally more complex analogs that incorporate additional substituents at C6, C7, or C8 (e.g., 1-butyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one or 1-benzyl-6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one), where the presence of multiple regioisomeric and stereochemical impurities can complicate assay interpretation. The target compound's simpler substitution pattern—only three variable positions (N1-butyl, C3-phenylsulfonyl, and C4-ketone)—minimises the number of potential synthetic impurities, facilitating batch-to-batch reproducibility in screening campaigns. In a typical procurement scenario, a single, well-defined impurity profile reduces the need for in-house re-purification, saving 1–2 days of analytical chemistry time per batch.

Quality control Assay reproducibility Procurement specification

Procurement-Ready Application Scenarios for 1-Butyl-3-(phenylsulfonyl)quinolin-4(1H)-one in Medicinal Chemistry and Chemical Biology


CB2 Receptor Agonist/Antagonist Screening and Selectivity Profiling

The 3-(phenylsulfonyl)quinoline core has been explicitly claimed as a CB2 receptor ligand scaffold in US20080249092A1 [4]. 1-Butyl-3-(phenylsulfonyl)quinolin-4(1H)-one, with its unsubstituted quinoline ring and phenylsulfonyl group, serves as an ideal minimal pharmacophore probe for CB2 radioligand binding assays and functional [35S]GTPγS assays in CHO cells expressing recombinant human CB2. Its non-halogenated structure eliminates confounding effects from fluoro/chloro substituents, allowing clean interpretation of the contribution of the N1-butyl and C3-phenylsulfonyl groups to CB2 affinity and efficacy. It can be used as a reference compound in selectivity panels versus CB1 and related GPCRs (5-HT6, D2, 5-HT2A) to establish the selectivity baseline for the 3-(phenylsulfonyl)quinolin-4(1H)-one chemotype.

Aldose Reductase Inhibitor SAR Expansion for Diabetic Complication Programs

The quinolin-4(1H)-one scaffold has demonstrated multi-effective aldose reductase (AKR1B1) inhibition, with optimised derivatives achieving enzyme IC50 values suitable for cellular proof-of-concept studies [4]. 1-Butyl-3-(phenylsulfonyl)quinolin-4(1H)-one can serve as a starting template for systematic SAR exploration at the quinoline C6–C8 positions, guided by the molecular modeling and co-crystal structure information available for the quinolin-4(1H)-one series. Its N1-butyl chain provides the optimal lipophilicity for cell permeability as established in the series, while the C3-phenylsulfonyl group can be diversified to para-substituted aryl sulfonyl analogs to probe the AKR1B1 selectivity pocket.

5-HT6 Receptor Antagonist Hit Identification and Lead Optimisation

Substituted 3-(phenylsulfonyl)quinolines have been characterised as 5-HT6 receptor antagonists, with antagonist potency shown to depend critically on the substitution pattern at C4 and C8 of the heterocycle [4]. 1-Butyl-3-(phenylsulfonyl)quinolin-4(1H)-one represents the unsubstituted core from which C4- and C8-substituted analogs can be systematically generated and tested in 5-HT6 functional assays (e.g., cAMP inhibition in HEK-293 cells expressing human 5-HT6). Its use as a reference compound enables the quantification of the potency gain (ΔpIC50) conferred by each additional substituent, facilitating a rigorous, data-driven lead optimisation campaign.

Focused Compound Library Synthesis via Modular One-Pot Chemistry

The established Cu-catalyzed aza-Michael addition–cyclization methodology for 3-(phenylsulfonyl)-2,3-dihydro-4(1H)-quinolinones [4] enables the rapid parallel synthesis of focused libraries around the 1-butyl-3-(phenylsulfonyl)quinolin-4(1H)-one core. By varying the o-azidobenzaldehyde and ketosulfone building blocks, a 24- or 48-member library can be generated in a single synthesis campaign. The target compound serves as the quality control (QC) standard and positive control for library validation, given its well-defined purity profile and the absence of regioisomeric ambiguity at the quinoline core. This application directly leverages the compound's simpler substitution pattern and established synthetic tractability.

Quote Request

Request a Quote for 1-butyl-3-(phenylsulfonyl)quinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.